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Compound of Interest

Compound Name: dorsmanin C

Cat. No.: B3075087

Disclaimer: The initial query requested information on "Dorsmanin C." However, publicly
available scientific literature predominantly details the anticancer activities of "Dorsomorphin,”
also widely known as "Compound C." Dorsomorphin is a well-characterized AMP-activated
protein kinase (AMPK) inhibitor. Given the similarity in nomenclature, this guide will focus on
the established anticancer mechanisms of Dorsomorphin (Compound C), which is likely the
intended subject of inquiry.

This guide provides a comparative overview of Dorsomorphin (Compound C), detailing its
mechanisms of action, effects on key signaling pathways, and its performance relative to other
kinase inhibitors in cancer research. Experimental data and detailed protocols for key assays
are provided to support further investigation.

Mechanism of Action

Dorsomorphin (Compound C) is a potent, reversible, and ATP-competitive inhibitor of AMP-
activated protein kinase (AMPK), with a Ki of 109 nM in cell-free assays.[1][2] While it is widely
used as an AMPK inhibitor, numerous studies have demonstrated that its anticancer effects are
often independent of AMPK inhibition.[3][4] Dorsomorphin also selectively inhibits bone
morphogenetic protein (BMP) type | receptors ALK2, ALK3, and ALK6.[2][5]

The anticancer activity of Dorsomorphin is multifaceted and includes:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3075087?utm_src=pdf-interest
https://www.benchchem.com/product/b3075087?utm_src=pdf-body
https://www.cellsignal.com/products/activators-inhibitors/dorsomorphin-compound-c/60887
https://www.selleckchem.com/products/dorsomorphin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954437/
https://aacrjournals.org/mct/article/13/3/596/91766/The-AMPK-Inhibitor-Compound-C-Is-a-Potent-AMPK
https://www.selleckchem.com/products/dorsomorphin.html
https://www.glpbio.com/blog/post/dorsomorphin-compound-c.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

« Induction of Apoptosis and Autophagy: Dorsomorphin has been shown to induce
programmed cell death (apoptosis) and autophagy in various cancer cell lines.[3][6][7]

« Inhibition of Proliferation: It effectively reduces the viability and proliferation of cancer cells.[3]

o Cell Cycle Arrest: Some studies indicate that Compound C can cause a G2/M cell cycle
block.[3]

e Sensitization to other therapies: Dorsomorphin can enhance the efficacy of other anticancer
agents, such as HSP90 and proteasome inhibitors, by suppressing the expression of heat
shock proteins (HSPs).[8]

Impact on Signaling Pathways

Dorsomorphin influences several critical signaling pathways involved in cancer progression:

o Akt/mTOR Pathway: Dorsomorphin can induce autophagy and inhibit cancer cell proliferation
by downregulating the Akt/mTOR signaling pathway, independent of AMPK inhibition.[4][7]

e HSF1 Signaling: It has been identified as an inhibitor of Heat Shock Factor 1 (HSF1),
reducing the expression of HSPs and thereby promoting cancer cell apoptosis.[8]

o TGF-B/Smad Pathway: Dorsomorphin has been shown to inhibit the TGF-1/Smad2/3
signaling pathway, which can reduce epithelial-mesenchymal transition (EMT) and
metastasis in some cancers.[9]

The following diagram illustrates the primary signaling pathways affected by Dorsomorphin
(Compound C).

Signaling pathways modulated by Dorsomorphin (Compound C).

Comparative Data

While Dorsomorphin is often used as a standard AMPK inhibitor, its off-target effects are
notable. The following table summarizes its inhibitory activity and provides a comparison with
other kinase inhibitors where data is available.
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. Cell Line
Primary .
Compound Ki or IC50 Example Reference
Target(s)
(Effect)
Glioma cells
Dorsomorphin AMPK, ALK2, Ki =109 nM (induces ne
(Compound C) ALKS, ALK6 (AMPK) apoptosis and
autophagy)
_ Various cancer
o Topoisomerase _ _
Doxorubicin Varies cells (induces [6]
II, AMPK _
apoptosis)
Various cancer
Akt kinases, IC50 = ~10 nM o
GSK690693 cells (inhibits [6]
AMPK (Akt) _ _
proliferation)
) Various cancer
_ Indirect AMPK L
Metformin N/A cells (inhibits [6]

activator _ _
proliferation)

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anticancer
effects of Dorsomorphin (Compound C).

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of Dorsomorphin on cancer cell proliferation.

Materials:

96-well plates

Cancer cell line of interest

Complete culture medium

Dorsomorphin (Compound C)
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e MTS reagent
o Plate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium and incubate for 24 hours.

o Prepare serial dilutions of Dorsomorphin in culture medium.

e Remove the medium from the wells and add 100 pL of the Dorsomorphin dilutions. Include a
vehicle control (e.g., DMSO).

 Incubate the plate for 24, 48, or 72 hours.

e Add 20 pL of MTS reagent to each well.

 Incubate for 1-4 hours at 37°C.

o Measure the absorbance at 490 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to determine the effect of Dorsomorphin on the expression and
phosphorylation of proteins in key signaling pathways.

Materials:

6-well plates

Cancer cell line of interest

Dorsomorphin (Compound C)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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e Protein assay kit (e.g., BCA)

o SDS-PAGE gels

o Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-LC3B, anti-
cleaved PARP, anti-GAPDH)

» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

o Seed cells in 6-well plates and grow to 70-80% confluency.

e Treat cells with various concentrations of Dorsomorphin for the desired time.

e Wash cells with ice-cold PBS and lyse with 100 pL of lysis buffer per well.

o Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 20 minutes at 4°C.

o Determine the protein concentration of the supernatant.

e Denature 20-30 ug of protein per sample by boiling in Laemmli buffer for 5 minutes.

o Separate proteins by SDS-PAGE and transfer to a membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1
hour at room temperature.

e Wash the membrane again and detect the signal using a chemiluminescent substrate.
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Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late
apoptotic/necrotic cells.

Materials:

o 6-well plates

o Cancer cell line of interest

e Dorsomorphin (Compound C)

e Annexin V-FITC and Propidium lodide (PI) staining kit
» 1X Binding Buffer

e Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with Dorsomorphin for the desired time.

o Collect both adherent and floating cells.

e Wash the cells with cold PBS and centrifuge at 670 x g for 5 minutes.

o Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10”6 cells/mL.

o Transfer 100 pL of the cell suspension to a new tube.

e Add 5 pL of Annexin V-FITC and 5 pL of PI.

o Gently vortex and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour.
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The following diagram provides a general workflow for these experimental procedures.

General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3075087?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3075087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

